

Stereospecific Synthesis of Umbralisib R-Enantiomer: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Umbralisib R-enantiomer*

Cat. No.: *B1139175*

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Abstract

Umbralisib, a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3K δ) and casein kinase 1 epsilon (CK1 ϵ), has been a significant molecule in the landscape of targeted cancer therapies. This technical guide provides a comprehensive overview of the stereospecific synthesis of the biologically active R-enantiomer of Umbralisib. A plausible synthetic route, adapted from publicly available patent literature for the corresponding S-enantiomer, is detailed, addressing the critical aspect of stereochemical control. Furthermore, this document elucidates the key signaling pathways modulated by Umbralisib, offering visual representations through detailed diagrams. Quantitative data on the compound's activity is also presented in a structured format to facilitate understanding and further research.

Introduction

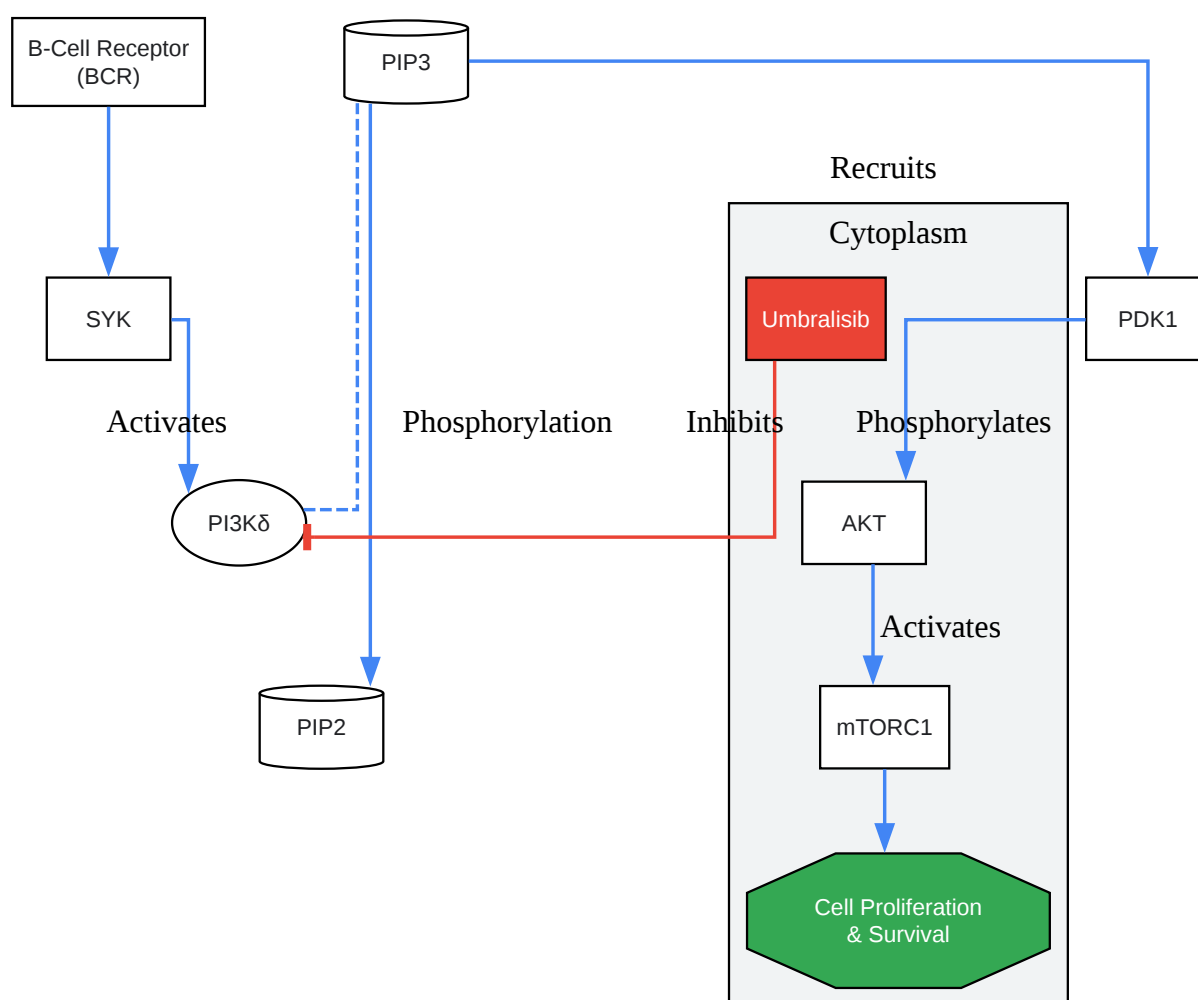
Umbralisib is a kinase inhibitor that has demonstrated efficacy in certain hematological malignancies.[1][2] Its mechanism of action involves the dual inhibition of PI3K δ and CK1 ϵ , key enzymes in signaling pathways that are often dysregulated in cancer.[3][4] The PI3K δ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling, which is vital for the proliferation and survival of malignant B-cells.[5] CK1 ϵ is involved in the regulation of protein translation and has been implicated in the pathogenesis of various cancers.[3] The R-enantiomer of Umbralisib is the pharmacologically active isomer, making its stereospecific synthesis a critical aspect of its pharmaceutical development.

Signaling Pathways

Umbralisib exerts its therapeutic effects by modulating the PI3K/AKT/mTOR and the CK1ε signaling pathways.

PI3K-delta Signaling Pathway

The PI3K pathway is a central regulator of cell growth, proliferation, and survival. In many B-cell malignancies, this pathway is constitutively active. Umbralisib selectively inhibits the p110δ isoform of PI3K, thereby blocking the downstream signaling cascade.

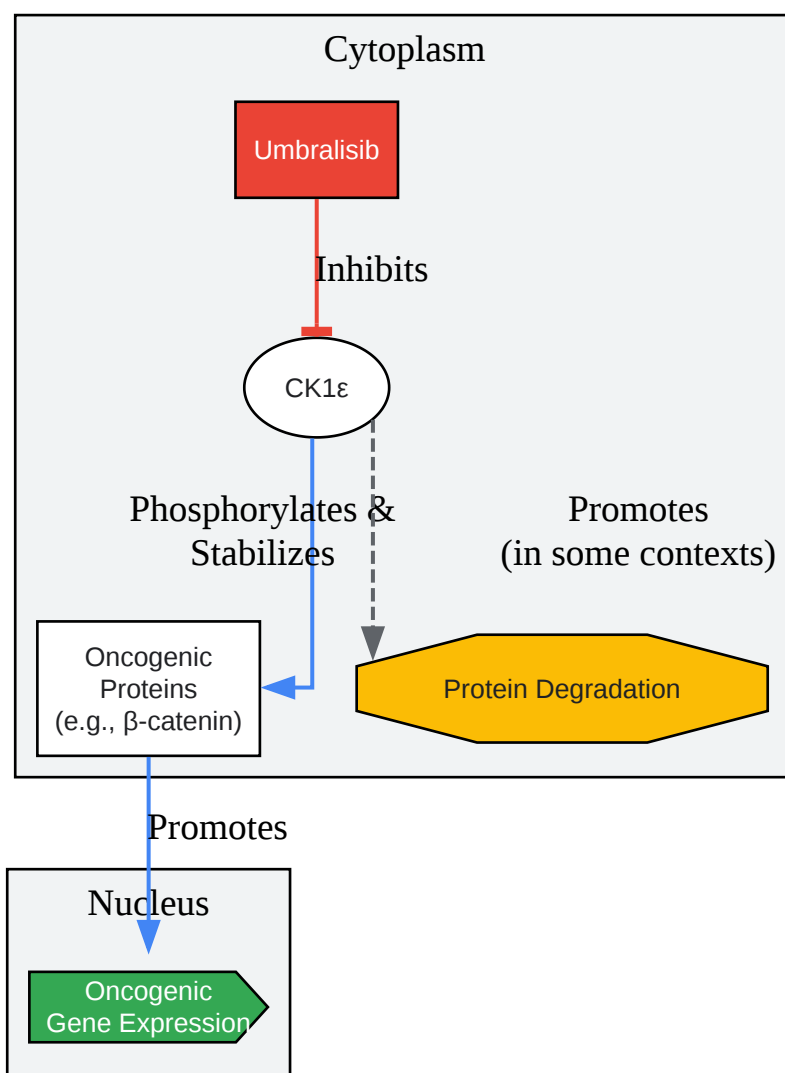


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Caption: PI3K-delta signaling pathway and the inhibitory action of Umbralisib.

Casein Kinase 1 Epsilon (CK1 ϵ) Signaling Pathway

CK1 ϵ is involved in various cellular processes, including the Wnt signaling pathway and the regulation of circadian rhythms. In the context of cancer, CK1 ϵ can contribute to oncogenesis by promoting the stability and activity of oncoproteins.



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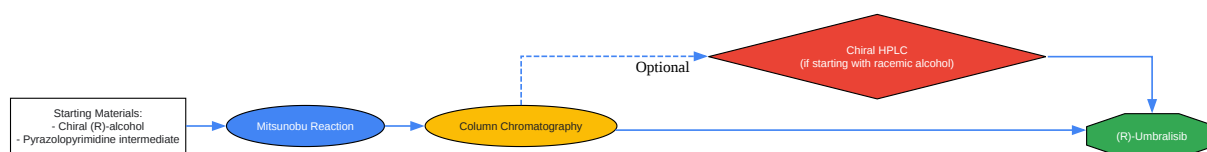
Caption: CK1 ϵ signaling and its inhibition by Umbralisib.

Stereospecific Synthesis of Umbralisib R-Enantiomer

A detailed, publicly available experimental protocol for the stereospecific synthesis of the R-enantiomer of Umbralisib is not readily found in the scientific literature, likely due to proprietary considerations. However, a plausible synthetic route can be constructed based on the methodology described in patent literature for the synthesis of the (S)-enantiomer.[2] The key to the stereospecific synthesis lies in either the use of a chiral starting material or the separation of the desired enantiomer from a racemic mixture.

Plausible Synthetic Workflow

The following workflow outlines a potential route to the R-enantiomer of Umbralisib.



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Caption: Plausible workflow for the synthesis of (R)-Umbralisib.

Detailed Experimental Protocols (Plausible)

The following protocols are adapted from the synthesis of the S-enantiomer and represent a plausible method for obtaining the R-enantiomer.

Step 1: Synthesis of (R)-2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ((R)-Umbralisib)

- Materials:
 - (R)-1-(6-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethan-1-ol (chiral intermediate)

- 4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Triphenylphosphine (PPh₃)
- Diisopropyl azodicarboxylate (DIAD)
- Anhydrous Tetrahydrofuran (THF)
- Procedure:
 - To a solution of (R)-1-(6-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethan-1-ol and 4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine in anhydrous THF, add triphenylphosphine at room temperature under a nitrogen atmosphere.
 - Stir the mixture for 10-15 minutes.
 - Slowly add diisopropyl azodicarboxylate (DIAD) to the reaction mixture.
 - Heat the reaction mixture to 45-50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
 - Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the title compound, (R)-Umbralisib.
- Alternative for Stereochemical Control: If starting with a racemic mixture of 1-(6-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethan-1-ol, the resulting racemic Umbralisib can be resolved into its constituent enantiomers using chiral HPLC. The patent for the S-enantiomer specifies the use of a Chiralpak AD-H column.^[2]

Quantitative Data

The following table summarizes key quantitative data for Umbralisib.

Parameter	Value	Reference
PI3K δ IC ₅₀	22.2 nM	[2]
CK1 ϵ IC ₅₀	6.0 μ M	[2]
Enantiomeric Excess (for S-enantiomer)	89.8% (as determined by HPLC)	[2]

Conclusion

This technical guide has provided a detailed overview of the stereospecific synthesis of the R-enantiomer of Umbralisib, a dual PI3K δ and CK1 ϵ inhibitor. While a specific, publicly available protocol for the R-enantiomer is scarce, a plausible and detailed synthetic route has been presented based on the available patent literature for the S-enantiomer. The critical role of stereochemistry in the activity of Umbralisib underscores the importance of precise synthetic control. The elucidation of the key signaling pathways and the presentation of quantitative data further contribute to a comprehensive understanding of this important therapeutic agent. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

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